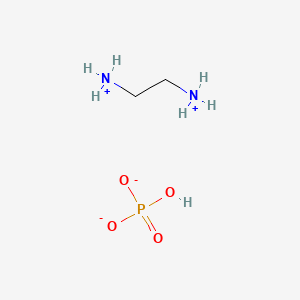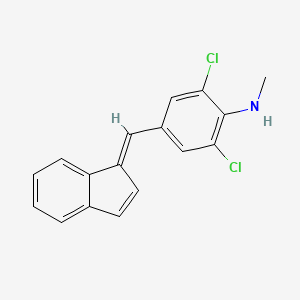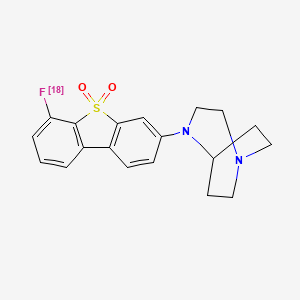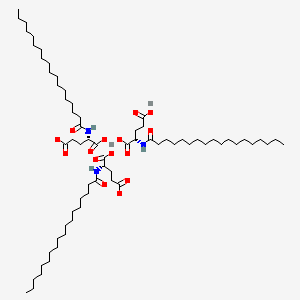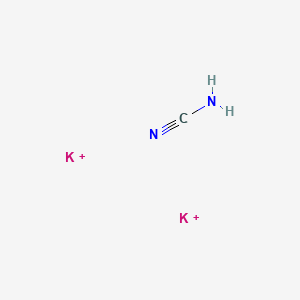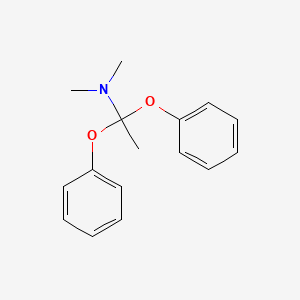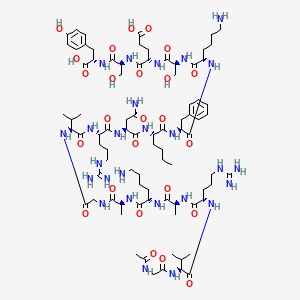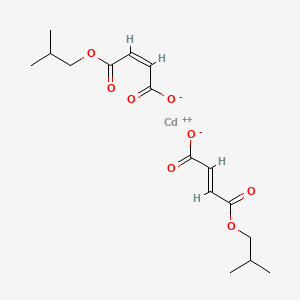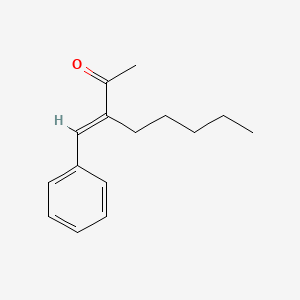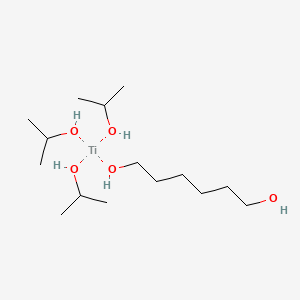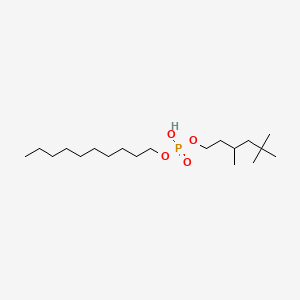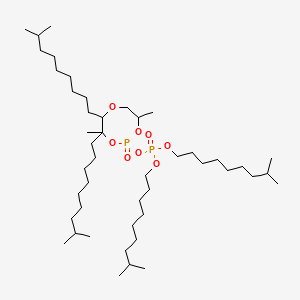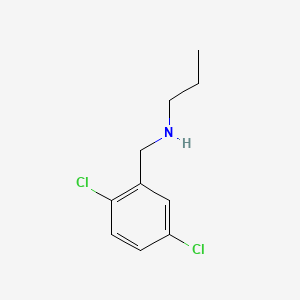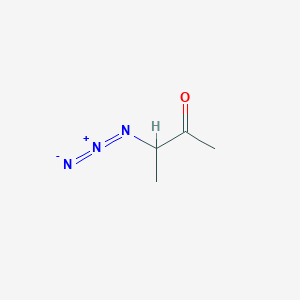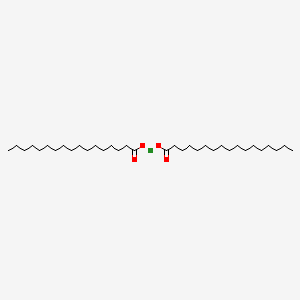
Magnesium heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium heptadecanoate, also known as magnesium margarate, is a magnesium salt of heptadecanoic acid. Heptadecanoic acid, a saturated fatty acid, is found in trace amounts in the fat and milkfat of ruminants. The compound’s molecular formula is C₃₄H₆₆MgO₄, and it is classified as an odd-chain fatty acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium heptadecanoate can be synthesized through the reaction of heptadecanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the heptadecanoic acid with magnesium hydroxide or magnesium oxide in an organic solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where heptadecanoic acid is reacted with magnesium salts under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium heptadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield heptadecanoic acid and magnesium metal.
Substitution: The magnesium ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Heptadecanoic acid and magnesium metal.
Substitution: Corresponding metal heptadecanoates.
Wissenschaftliche Forschungsanwendungen
Magnesium heptadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other magnesium compounds.
Biology: Studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of magnesium heptadecanoate involves its interaction with cellular membranes and enzymes. Magnesium ions play a crucial role in stabilizing cell membranes and are involved in various enzymatic reactions. The heptadecanoate moiety can integrate into lipid bilayers, affecting membrane fluidity and function. The compound’s effects are mediated through pathways involving magnesium-dependent enzymes and ion channels .
Vergleich Mit ähnlichen Verbindungen
Magnesium stearate: Another magnesium salt of a fatty acid, commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate: Similar in structure but with a shorter carbon chain.
Magnesium oleate: An unsaturated counterpart with different chemical properties .
Uniqueness: Magnesium heptadecanoate is unique due to its odd-chain fatty acid structure, which imparts distinct physical and chemical properties. Its specific interactions with biological membranes and enzymes differentiate it from other magnesium salts of fatty acids .
Eigenschaften
CAS-Nummer |
94266-34-9 |
|---|---|
Molekularformel |
C34H66MgO4 |
Molekulargewicht |
563.2 g/mol |
IUPAC-Name |
magnesium;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
ZHRNOJNAACVXGA-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


